molecular formula C17H20ClNO B2720838 {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride CAS No. 1049678-42-3

{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B2720838
CAS No.: 1049678-42-3
M. Wt: 289.8
InChI Key: BHRZLPQZLUKVJG-UHFFFAOYSA-N
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Description

The compound {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a secondary amine hydrochloride salt featuring a 3-benzyloxy-substituted phenyl group and an allyl (prop-2-en-1-yl) substituent. Its synthesis involves the alkylation of a precursor amine (e.g., compound 14 in ) with allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), followed by purification via preparative thin-layer chromatography (TLC) .

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15;/h2-10,12,18H,1,11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZLPQZLUKVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves a multi-step process. One common approach is the alkylation of 3-(benzyloxy)benzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various organic reactions, including substitution and oxidation processes, making it valuable for developing new chemical entities.
  • Reagent in Organic Reactions : It can be utilized as a reagent in synthetic pathways, facilitating the formation of diverse chemical structures through nucleophilic substitution reactions .

Biology

  • Enzyme Interaction Studies : The compound has been investigated for its potential to interact with various enzymes and receptors. Its structural features allow it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate enzyme activity.
  • Pharmacological Research : Preliminary studies suggest that {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride may possess pharmacological properties, including:
    • Enzyme Inhibition : It has shown potential as an inhibitor of monoamine oxidase and cholinesterases, which are significant in treating neurodegenerative diseases .
    • Antimicrobial Activity : Early research indicates that this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Medicine

  • Drug Development : The compound is being explored for its therapeutic potential due to its structural similarity to known pharmacologically active compounds. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Potential Therapeutic Effects : Ongoing research is focused on understanding the therapeutic implications of this compound, particularly regarding its mechanism of action and biological effects.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that the compound effectively inhibited monoamine oxidase activity, suggesting potential use in managing neurodegenerative diseases .
  • Antimicrobial Efficacy Assessment : Preliminary trials indicated that the compound exhibited significant antimicrobial activity against specific bacterial strains, prompting further exploration into its medicinal applications .

Mechanism of Action

The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications Evidence ID
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride C₁₇H₁₈ClNO (calc.) 287.8 (calc.) 3-benzyloxy phenyl, allyl Alkylation with allyl bromide/NaH/THF BChE inhibition
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride (positional isomer) C₁₇H₁₈ClNO 287.8 2-benzyloxy phenyl, allyl Likely similar alkylation Unknown (commercially available)
{[2-(Benzyloxy)naphthalen-1-yl]methyl}(methyl)amine hydrochloride C₁₉H₂₀ClNO 313.8 Naphthalene core, 2-benzyloxy Unspecified (column chromatography used) Unreported
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride C₁₄H₂₀ClNO 261.8 Tetrahydrofuran, phenylpropenyl Unspecified Unreported
[3-(Methylthio)benzyl]amine hydrochloride C₈H₁₂ClNS 189.7 3-methylthio phenyl Unspecified Unreported

Biological Activity

The compound {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18ClNO\text{C}_{15}\text{H}_{18}\text{ClN}\text{O}

This structure includes a benzyloxy group, which enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine exhibit significant anticancer activity. For instance, certain benzothiazole derivatives have shown promising results against various cancer cell lines. A notable study indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways and cell cycle regulation .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer TypeMechanism of Action
Compound A0.062Breast CancerApoptosis induction
Compound B0.0953Lung CancerCell cycle arrest
Compound C0.0572Prostate CancerInhibition of angiogenesis

MAO Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. A related study found that certain derivatives exhibited potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating a competitive and reversible inhibition mode . This property suggests potential therapeutic applications in neuroprotection and treatment of neurodegenerative disorders.

Table 2: MAO Inhibitory Activity

CompoundIC50 (µM)MAO TypeInhibition Type
Compound X0.062MAO-BCompetitive
Compound Y0.0953MAO-BReversible
Compound Z9.80MAO-AWeak inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : Compounds similar to this one have been shown to affect the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
  • Apoptosis Induction : The activation of intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors has been observed.
  • Neuroprotective Effects : The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, which may mitigate neuronal damage in conditions like Parkinson's disease.

Case Studies

A recent study focused on the synthesis and evaluation of various benzyloxy-substituted compounds demonstrated their effectiveness against specific cancer types and their role as MAO inhibitors. The findings underscored the importance of structural modifications in enhancing biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .

Q & A

Basic Research Questions

Q. How can the synthesis of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride be optimized for reproducibility?

  • Methodological Approach :

  • Step 1 : Start with benzyl-protected 3-hydroxybenzaldehyde. React with allylamine (prop-2-en-1-ylamine) under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.
  • Step 3 : Hydrochloride salt formation can be achieved by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether (1:3 v/v).
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). Adjust stoichiometry if unreacted aldehyde is detected .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the benzyloxy group (δ 4.9–5.1 ppm for –OCH2Ph), allylamine protons (δ 5.1–5.8 ppm for CH2=CH–), and aromatic protons (δ 6.7–7.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with m/z calculated for C17H20ClNO.
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water and analyze using Cu-Kα radiation .

Q. What safety protocols are critical during handling?

  • Recommendations :

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
  • In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Framework :

  • Step 1 : Validate assay conditions (e.g., pH, temperature, solvent controls). For enzyme inhibition studies (e.g., acetylcholinesterase), ensure substrate concentrations are within Km ranges.
  • Step 2 : Test for impurities (e.g., unreacted allylamine) using HPLC (C18 column, 0.1% TFA in acetonitrile/water). Compare batches with varying purity levels.
  • Step 3 : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies caused by buffer ionic strength variations .

Q. What experimental designs are suitable for studying its environmental fate?

  • Approach :

  • Biodegradation Studies : Use OECD 301F respirometry to measure CO2 evolution in soil/water systems. Monitor half-life under varying pH (5–9) and microbial loads.
  • Photodegradation : Exclude UV-absorbing solvents; irradiate aqueous solutions (λ = 254 nm) and analyze degradation products via LC-MS/MS.
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (48h EC50) with controlled dissolved oxygen levels .

Q. How can its mechanism of action in neurological models be systematically investigated?

  • Strategy :

  • In Vitro : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and dopamine release (HPLC-ECD). Compare with known neuroactive agents (e.g., amphetamine derivatives).
  • In Silico : Perform molecular docking (AutoDock Vina) against serotonin/dopamine transporters. Validate predictions with radioligand displacement assays ([3H]paroxetine for SERT).
  • In Vivo : Conduct open-field tests in rodents, dosing at 1–10 mg/kg (i.p.), and measure locomotor activity vs. controls. Include pharmacokinetic profiling (plasma t1/2 via LC-MS) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Solutions :

  • Implement quality control (QC) thresholds: Reject batches with >2% impurities (HPLC area %).
  • Use internal standards (e.g., deuterated analogs) in LC-MS to normalize instrument variability.
  • Apply multivariate analysis (PCA) to correlate bioactivity with physicochemical parameters (logP, pKa) .

Q. What statistical models are optimal for dose-response studies?

  • Recommendations :

  • Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression (GraphPad Prism).
  • Report IC50/EC50 values with 95% confidence intervals. For non-sigmoidal curves, use alternate models (e.g., biphasic fit).
  • Validate with bootstrap resampling (n=1000 iterations) to assess parameter robustness .

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